molecular formula C20H40S4 B12806961 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane CAS No. 5650-30-6

2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane

Cat. No.: B12806961
CAS No.: 5650-30-6
M. Wt: 408.8 g/mol
InChI Key: BNTYLUPBYMPAHN-UHFFFAOYSA-N
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Description

2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is an organic compound with the molecular formula C20H40S4 This compound is characterized by its unique structure, which includes four sulfur atoms and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,12,12-tetramethyl-1,3,11,13-tetraoxacycloicosane with a sulfurizing agent to replace the oxygen atoms with sulfur atoms. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,12,12-Tetramethyl-1,3,11,13-tetraoxacycloicosane: Similar structure but with oxygen atoms instead of sulfur.

    2,2,3,3-Tetramethylbutane: A simpler compound with a similar methyl group arrangement but without the cyclic structure or sulfur atoms.

Uniqueness

2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is unique due to its combination of a large cyclic structure with multiple sulfur atoms and methyl groups

Properties

CAS No.

5650-30-6

Molecular Formula

C20H40S4

Molecular Weight

408.8 g/mol

IUPAC Name

2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane

InChI

InChI=1S/C20H40S4/c1-19(2)21-15-11-7-5-9-13-17-23-20(3,4)24-18-14-10-6-8-12-16-22-19/h5-18H2,1-4H3

InChI Key

BNTYLUPBYMPAHN-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCCCCCSC(SCCCCCCCS1)(C)C)C

Origin of Product

United States

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